molecular formula C19H18N4O3 B608167 Jak3-IN-6 CAS No. 1443235-95-7

Jak3-IN-6

Numéro de catalogue B608167
Numéro CAS: 1443235-95-7
Poids moléculaire: 350.38
Clé InChI: NJPHKVOXHRAPGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Jak3-IN-6 is a potent, selective irreversible Janus Associated Kinase 3 (JAK3) inhibitor, with an IC50 of 0.15 nM . It plays a critical role in the JAK/STAT signaling pathway, which is involved in various types of cancers .


Physical And Chemical Properties Analysis

Jak3-IN-6 has a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are both 350.13789045 g/mol .

Applications De Recherche Scientifique

Immune Cell Cancer and Immunodeficiency

Jak3-IN-6 plays a crucial role in the immune system. The Janus kinase (JAK) family, which includes JAK3, is a central component of intracellular signaling downstream from a myriad of cytokine receptors . Mutations that impact JAK3 activity have been identified in a number of human diseases, including somatic gain-of-function (GOF) mutations associated with immune cell malignancies and germline loss-of-function (LOF) mutations associated with immunodeficiency .

Inflammatory Diseases

JAK inhibitors, including Jak3-IN-6, have revolutionized treatments for a heterogeneous group of disorders such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . These agents have exemplified rapid bench-to-bedside translation, modifying many classic treatment algorithms .

Biomarker Variations

Jak3-IN-6 can be used to measure the in vivo effect of tofacitinib, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . Variations in biomarkers of inflammation, levels of cytokines, immune cell populations, or specific proteins associated with the illness pathway can be used to measure the effect .

Steroidogenic Activity

Jak3-IN-6 has been used to study the steroidogenic activity of granulosa cells (GC) in vitro . The expression of CYP11A1 and CYP19A1 enzymes, which are steroidogenesis markers and important regulators of the development and function of mammalian ovaries, were analyzed to verify the effects of JAK3 inhibition .

Cytoskeletal Proteins Interaction

Jak3-IN-6 has been used to study the molecular mechanism of interactions between Jak3 and cytoskeletal proteins . Tyrosine phosphorylation of the SH2 domain acts as an intramolecular switch for the interactions between Jak3 and cytoskeletal proteins, and this interaction is necessary for IL-2 dependent mucosal wound repair in intestinal epithelial cells (IEC) .

Cellular Signal Transduction

Jak3-IN-6 is used in the study of cellular signal transduction . The Janus kinases (JAKs) are multidomain non-receptor tyrosine kinases that have pivotal roles in cellular signal transduction . The targeting of JAK-associated pathways through the use of JAK inhibitors has rapidly entered the clinical arena for a wide array of disease states .

Mécanisme D'action

Target of Action

Jak3-IN-6 is a selective and irreversible inhibitor of Janus kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a critical role in the JAK/STAT signaling pathway, which is essential for a wide range of cytokines and growth factors, leading to critical cellular events .

Mode of Action

Jak3-IN-6 interacts with JAK3 by competing with ATP for the catalytic ATP-binding site in JAK3 . This interaction disrupts the signaling and consequently modulates the immune response . JAK3 mediates tyrosine phosphorylation of receptors and recruits one or more STAT proteins . Tyrosine-phosphorylated STATs dimerize and are then transported into the nucleus through the nuclear membrane to regulate specific genes .

Biochemical Pathways

The primary biochemical pathway affected by Jak3-IN-6 is the JAK/STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events, such as hematopoiesis, lactation, and development of the immune system . More than 50 cytokines and growth factors have been identified in the JAK/STAT signaling pathway, such as hormones, interferons (IFN), interleukins (ILs), and colony-stimulating factors .

Pharmacokinetics

It’s known that the mechanism of action of jak inhibitors depends on their competition with atp for the catalytic atp-binding site in jaks . This suggests that Jak3-IN-6 likely has similar ADME properties to other JAK inhibitors.

Result of Action

The molecular and cellular effects of Jak3-IN-6’s action involve the modulation of the JAK/STAT signaling pathway . By inhibiting JAK3, Jak3-IN-6 disrupts the signaling and consequently modulates the immune response . This can lead to changes in various cellular processes, including proliferation, differentiation, activation/inhibition, and survival/apoptosis .

Action Environment

The action of Jak3-IN-6, like other JAK inhibitors, can be influenced by various environmental factors. It’s worth noting that the JAK/STAT pathway, which Jak3-IN-6 targets, plays a major role in transferring signals from cell-membrane receptors to the nucleus , suggesting that changes in the cellular environment could potentially impact the efficacy of Jak3-IN-6.

Propriétés

IUPAC Name

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHKVOXHRAPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jak3-IN-6

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (50 mg, 0.18 mmol) and DIPEA (93 μL, 0.53 mmol) in THF (1.8 mL) at room temperature was added methacryloyl chloride (27.8 mg, 0.266 mmol) and the solution stirred for 1 hour. The reaction was quenched with ethanol (0.1 mL). The desired product was purified by reverse phase HPLC using an acetonitrile gradient in water with 0.1% TFA modifier. The combined fractions with the desired product were concentrated until only the water layer remained. The water layer was neutralized with 2M aqueous potassium bicarbonate and the mixture was extracted with ethyl acetate (×5). The combined organic fractions were dried over sodium sulfate, filtered and concentrated under reduced pressure to give ethyl 4-{3-[(2-methylacryloyl)amino]phenyl}-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. LRMS (ESI) calc'd for C19H19N4O3 [M+H]+: 351, found 351. 1H NMR (600 MHz, DMSO-D6) δ 13.0 (s, 1H), 9.91 (s, 1H), 8.91 (s, 1H), 8.30 (s, 1H), 8.05 (s, 1H), 7.84 (d, 1H, J=7.04 Hz), 7.40 (t, 1H, J=7.63 Hz), 7.32 (d, 1H, J=7.04 Hz), 5.82 (s, 1H), 5.53 (s, 1H), 3.86 (q, 2H, J=7.04 Hz), 1.95 (s, 3H), 0.85 (t, 3H, J=7.04 Hz).
Name
ethyl 4-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
93 μL
Type
reactant
Reaction Step One
Quantity
27.8 mg
Type
reactant
Reaction Step One

Q & A

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that Jak3-IN-6, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, Jak3-IN-6 could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.